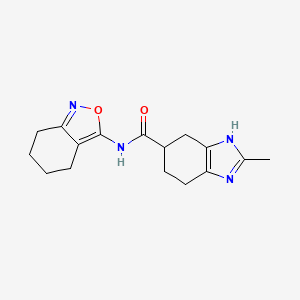

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that features a benzoxazole and benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and benzodiazole intermediates separately, followed by their coupling.

-

Preparation of Benzoxazole Intermediate

Starting Material: 2-aminophenol

Reaction: Cyclization with a suitable carboxylic acid derivative under acidic conditions.

Conditions: Reflux in the presence of a dehydrating agent like polyphosphoric acid.

-

Preparation of Benzodiazole Intermediate

Starting Material: o-phenylenediamine

Reaction: Cyclization with a carboxylic acid derivative.

Conditions: Reflux in the presence of a dehydrating agent.

-

Coupling Reaction

Starting Materials: Benzoxazole and benzodiazole intermediates.

Reaction: Coupling using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Conditions: Room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and benzodiazole rings.

Reduction: Reduction reactions can occur at the amide functional group.

Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and benzodiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1H-benzimidazole-5-carboxamide

- 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzothiazole-5-carboxamide

Uniqueness

The unique combination of benzoxazole and benzodiazole rings in 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide imparts distinct electronic and steric properties, making it a valuable scaffold for various applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.

Biological Activity

The compound 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological activity with a focus on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O2 with a molecular weight of approximately 270.33 g/mol . The unique structural elements include a benzodiazole ring and a benzoxazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₂ |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

- Antitumor Activity : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism may involve apoptosis induction and modulation of specific signaling pathways associated with cell growth and survival.

- Antimicrobial Properties : Similar compounds in the benzoxazole class have demonstrated activity against various pathogens, suggesting potential utility in treating infections.

Case Studies and Research Findings

- Antitumor Activity : A study conducted on related benzodiazole derivatives highlighted their cytotoxic effects on human cancer cell lines. The most active compounds showed IC50 values ranging from 2.38 µM to 8.13 µM against cervical cancer cells (SISO) . Although specific data on the target compound's IC50 is not yet available in the literature, its structural similarities suggest comparable efficacy.

- Antimicrobial Studies : Research on benzoxazole derivatives has indicated their effectiveness against drug-resistant strains of Mycobacterium tuberculosis . Given the structural parallels with the target compound, it is plausible that it may exhibit similar antimicrobial properties.

- Cytotoxicity Testing : In vitro assays have been employed to assess the cytotoxic potency of related compounds on human cancer cell lines. The findings suggest that modifications in the molecular structure significantly influence biological activity .

Properties

IUPAC Name |

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-9-17-13-7-6-10(8-14(13)18-9)15(21)19-16-11-4-2-3-5-12(11)20-22-16/h10H,2-8H2,1H3,(H,17,18)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSWRKFBINQOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=C4CCCCC4=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.